6-Hydroxyquinoline-5-carboxamide

Lipophilicity Drug-likeness Medicinal chemistry

6-Hydroxyquinoline-5-carboxamide (CAS 104612-30-8) is a quinoline-based heterocyclic building block containing an ortho‑hydroxy‑carboxamide (salicylamide) motif. With the hydroxyl at position 6 and the carboxamide at position 5, the molecule occupies a unique regioisomeric space among hydroxyquinoline‑carboxamides.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 104612-30-8
Cat. No. B012708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyquinoline-5-carboxamide
CAS104612-30-8
Synonyms5-Quinolinecarboxamide,6-hydroxy-(9CI)
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2C(=O)N)O)N=C1
InChIInChI=1S/C10H8N2O2/c11-10(14)9-6-2-1-5-12-7(6)3-4-8(9)13/h1-5,13H,(H2,11,14)
InChIKeyJXMHUCCIOCFOCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyquinoline-5-carboxamide (CAS 104612-30-8) – Technical Baseline for Sourcing Teams


6-Hydroxyquinoline-5-carboxamide (CAS 104612-30-8) is a quinoline-based heterocyclic building block containing an ortho‑hydroxy‑carboxamide (salicylamide) motif. With the hydroxyl at position 6 and the carboxamide at position 5, the molecule occupies a unique regioisomeric space among hydroxyquinoline‑carboxamides . Commercial supply reaches 97 % purity and computed descriptors (Log P = 1.04, TPSA = 76.2 Ų) are available from multiple sources, making the compound attractive for medicinal-chemistry and agrochemical discovery programs that require well‑characterised starting materials .

Why Regioisomeric Hydroxyquinoline‑Carboxamides Cannot Be Interchanged – The 6‑OH‑5‑CONH₂ Case


Regioisomeric hydroxyquinoline‑carboxamides share the same molecular formula (C₁₀H₈N₂O₂) but differ in the relative position of the hydroxyl, carboxamide, and heterocyclic nitrogen. These positional differences alter lipophilicity, hydrogen‑bonding architecture, metal‑chelation preferences, and ultimately the biological target profile [1]. Consequently, a 6‑hydroxyquinoline‑5‑carboxamide scaffold is not functionally interchangeable with its 8‑hydroxy‑7‑carboxamide or 6‑hydroxy‑4‑carboxamide isomers in medicinal‑chemistry campaigns or agrochemical screening cascades. The quantitative evidence below highlights the measurable physicochemical and application‑specific gaps that drive differentiated procurement decisions.

Quantitative Differentiation Evidence for 6-Hydroxyquinoline-5-carboxamide (CAS 104612-30-8)


Increased Lipophilicity Versus the Non‑Hydroxylated Parent Scaffold (Quinoline‑5‑carboxamide)

The hydroxyl group at position 6 raises the computed Log P of 6‑hydroxyquinoline‑5‑carboxamide to 1.04 relative to the non‑hydroxylated analogue quinoline‑5‑carboxamide (Log P = 0.98). This 6 % increase is small but significant in lead‑optimisation campaigns where precise Log P tuning governs membrane permeability and solubility [1].

Lipophilicity Drug-likeness Medicinal chemistry

Polar Surface Area Expansion Relative to Quinoline‑5‑carboxamide – Impact on Permeability

Introduction of the 6‑OH group expands the topological polar surface area (TPSA) from 55.98 Ų (quinoline‑5‑carboxamide) to 76.21 Ų (6‑hydroxyquinoline‑5‑carboxamide), a 36 % increase. This moves the compound further into the CNS‑excluded region (TPSA > 70 Ų typically reduces brain penetration), a deliberate attribute in many systemic‑target programs [1].

Polar surface area Membrane permeability ADME

Regioisomeric Lipophilicity Ranking Among Three Hydroxyquinoline‑Carboxamide Isomers

Among available hydroxyquinoline‑carboxamide regioisomers, the 6‑hydroxy‑5‑carboxamide isomer occupies an intermediate lipophilicity window: Log P = 1.04, compared with the more lipophilic 8‑hydroxy‑7‑carboxamide isomer (XLog P ≈ 1.3) and the more hydrophilic 6‑hydroxy‑4‑carboxamide isomer (XLog P ≈ 0.70) [1]. This intermediate Log P may offer a favourable balance of permeability and aqueous solubility in lead‑optimisation cascades.

Regioisomer Log P Structure–property relationship

Application‑Domain Differentiation – PDE4 Inhibitor Intermediate vs. Antifungal Scaffold

Patent literature explicitly identifies quinoline‑5‑carboxamides as privileged intermediates for phosphodiesterase IV (PDE4) inhibitors [1], whereas the 8‑hydroxy‑7‑carboxamide isomer is patented as a core scaffold for antifungal agents [2]. This divergence in intellectual property and biological target space means that scientists pursuing PDE4 or related cAMP‑modulating targets will preferentially source the 6‑hydroxy‑5‑carboxamide regioisomer.

PDE4 inhibitor Quinoline-5-carboxamide Patent evidence

Intramolecular Hydrogen‑Bond Topology – Salicylamide‑Type Motif in the 6‑OH‑5‑CONH₂ Regioisomer

The ortho relationship between the 6‑OH and 5‑CONH₂ groups creates a five‑membered intramolecular hydrogen bond characteristic of salicylamides. Crystallographic and computational studies on quinoline‑carboxamides demonstrate that this motif restricts the conformational freedom of the carboxamide group and modulates both the pKₐ of the phenol and the hydrogen‑bond donor/acceptor capacity [1]. In contrast, regioisomers lacking this ortho relationship (e.g., 7‑hydroxy‑5‑carboxamide or 6‑hydroxy‑2‑carboxamide) cannot form an equivalent intramolecular H‑bond, leading to different solid‑state packing, solubility, and metal‑chelation behaviour.

Intramolecular hydrogen bond Salicylamide Quinoline carboxamide

Preferred Procurement Contexts for 6-Hydroxyquinoline-5-carboxamide (CAS 104612-30-8)


Medicinal Chemistry: PDE4 Inhibitor Lead‑Generation Programs

When a project targets phosphodiesterase IV (PDE4) or related cAMP‑modulating enzymes, the 6‑hydroxyquinoline‑5‑carboxamide scaffold aligns directly with the quinoline‑5‑carboxamide patent space [1]. Its intermediate Log P (1.04) and elevated TPSA (76.2 Ų) favour peripherally restricted candidates, while the ortho‑salicylamide motif provides a predictable metal‑coordination handle for inhibitor design. Procurement of 97 % purity material from Leyan ensures minimal batch‑to‑batch variability during SAR exploration .

Agrochemical Discovery: Photosynthesis‑Inhibitor Scaffold Optimisation

Hydroxyquinoline‑carboxamides have demonstrated photosynthesis‑inhibiting activity comparable to or exceeding that of DCMU in spinach chloroplast and Chlorella vulgaris assays [1]. Although the current compound was not tested directly, its regioisomeric profile – intermediate lipophilicity and the salicylamide H‑bond motif – makes it a compelling scaffold for agrochemical SAR expansion in electron‑transport inhibitor programmes. Sourcing the compound at defined purity (97 %) and with documented computed properties enables reproducible formulation screening .

Coordination Chemistry and Fluorescent‑Sensor Development

The 6‑OH‑5‑CONH₂ ortho motif provides a bidentate O,O‑ or O,N‑chelating site that can be exploited for metal‑ion sensing or catalysis. Quinoline‑based fluorophores have been extensively used as Zn²⁺ and Al³⁺ probes [1]. Because the target isomer possesses an intramolecularly H‑bonded salicylamide unit, its metal‑binding geometry and photophysical response are expected to differ from those of the 8‑hydroxy‑7‑carboxamide isomer, which places the hydroxyl adjacent to the heterocyclic nitrogen. Researchers requiring a pre‑organised ligand pocket should preferentially source this regioisomer.

Building‑Block Inventory for Fragment‑Based Drug Discovery (FBDD)

Fragment libraries require well‑characterised, high‑purity compounds with favourable physicochemical properties. 6‑Hydroxyquinoline‑5‑carboxamide (MW = 188.18, Log P = 1.04, TPSA = 76.2 Ų, H‑bond donors = 2, acceptors = 3) falls within Rule‑of‑Three compliant space for fragments [1]. Its intermediate lipophilicity among regioisomers provides a distinct property‑space slot in fragment collections, complementing more lipophilic (8‑OH‑7‑CONH₂) and more hydrophilic (6‑OH‑4‑CONH₂) analogues .

Quote Request

Request a Quote for 6-Hydroxyquinoline-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.